molecular formula C7H9ClO3 B13189880 Methyl 2-chloro-1-oxaspiro[2.3]hexane-2-carboxylate

Methyl 2-chloro-1-oxaspiro[2.3]hexane-2-carboxylate

Cat. No.: B13189880
M. Wt: 176.60 g/mol
InChI Key: MLYGHTDTULEBDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-chloro-1-oxaspiro[2.3]hexane-2-carboxylate is a chemical compound with the molecular formula C₇H₉ClO₃ and a molecular weight of 176.60 g/mol . This compound is primarily used for research purposes and is known for its unique spirocyclic structure, which consists of a six-membered ring fused to a three-membered ring through a single oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-1-oxaspiro[2.3]hexane-2-carboxylate typically involves the reaction of a suitable precursor with chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is generally produced in small quantities for research purposes. The synthesis is typically performed in specialized laboratories equipped with the necessary safety and handling protocols.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-1-oxaspiro[2.3]hexane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or alcohols, and the reactions are typically carried out in polar solvents such as ethanol or methanol.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group, with reagents such as hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction:

Major Products Formed

Scientific Research Applications

Methyl 2-chloro-1-oxaspiro[2.3]hexane-2-carboxylate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigating the biological activity of spirocyclic compounds and their potential as pharmaceutical agents.

    Medicine: Exploring the compound’s potential therapeutic effects and its use in drug development.

    Industry: Limited industrial applications, primarily focused on research and development.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-1-oxaspiro[2.3]hexane-2-carboxylate is not well-documented. its unique spirocyclic structure may interact with specific molecular targets and pathways, influencing biological activity. Further research is needed to elucidate the exact mechanism and molecular targets involved .

Biological Activity

Methyl 2-chloro-1-oxaspiro[2.3]hexane-2-carboxylate is a chemical compound with a unique spirocyclic structure, characterized by the presence of a chloro substituent and an ester functional group. Its molecular formula is C7H9ClO3C_7H_9ClO_3 with a molecular weight of approximately 190.62 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

The structural uniqueness of this compound contributes to its reactivity and biological activity. The spirocyclic framework allows for various interactions with biological macromolecules, making it a candidate for drug development.

PropertyValue
Molecular FormulaC7H9ClO3
Molecular Weight190.62 g/mol
CAS Number1695937-42-8
StructureSpirocyclic

Antimicrobial Properties

Recent studies have explored the antimicrobial activity of spirocyclic compounds, including this compound. Research indicates that compounds with similar structures exhibit significant antibacterial properties against various strains of bacteria, including resistant strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Enzyme Interactions

The compound's biological activity may also be attributed to its interactions with specific enzymes. Preliminary biochemical analyses suggest that this compound can act as an inhibitor for enzymes involved in critical metabolic processes, potentially leading to therapeutic applications in treating diseases such as cancer or bacterial infections.

Synthesis and Applications

The synthesis of this compound can be achieved through various organic reactions, making it accessible for research purposes. Its applications extend beyond medicinal chemistry; it serves as a versatile building block in organic synthesis, enabling the development of more complex molecules.

Case Studies and Research Findings

  • Antimicrobial Activity Study : A study conducted on similar spirocyclic compounds demonstrated that they exhibit potent antibacterial effects against both Gram-positive and Gram-negative bacteria. This compound is hypothesized to share these properties due to its structural similarities.
  • Enzyme Inhibition Research : In vitro studies indicated that compounds with spirocyclic structures can inhibit key enzymes such as DNA gyrase and topoisomerase, which are crucial for bacterial DNA replication. This suggests that this compound could be further investigated for its potential as an antibacterial agent.
  • Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations suggest favorable absorption and distribution characteristics for this compound, indicating its potential viability as a lead compound in drug development.

Properties

Molecular Formula

C7H9ClO3

Molecular Weight

176.60 g/mol

IUPAC Name

methyl 2-chloro-1-oxaspiro[2.3]hexane-2-carboxylate

InChI

InChI=1S/C7H9ClO3/c1-10-5(9)7(8)6(11-7)3-2-4-6/h2-4H2,1H3

InChI Key

MLYGHTDTULEBDL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(C2(O1)CCC2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.